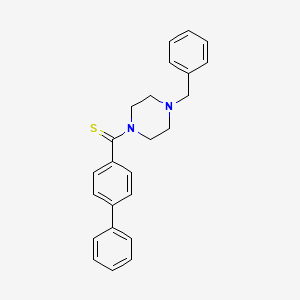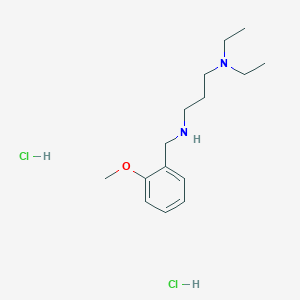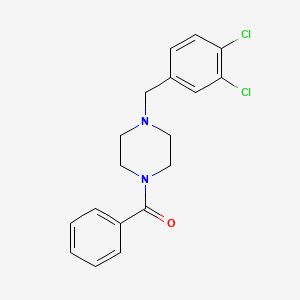
2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide, also known as DFNAA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. DFNAA is a small molecule that belongs to the class of organic compounds called acetamides. It has been shown to possess potent anticancer properties and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide exerts its anticancer effects through multiple mechanisms of action. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. 2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide also inhibits the activity of tubulin, a protein that is essential for cell division. Additionally, 2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide has been shown to induce oxidative stress and DNA damage, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide has been shown to have a significant impact on various biochemical and physiological processes. It has been shown to induce cell cycle arrest, inhibit angiogenesis, and modulate the immune system. 2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide has also been shown to have an effect on the expression of various genes involved in cancer progression.
実験室実験の利点と制限
2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for in vitro studies. 2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of 2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide is its poor solubility in water, which can make it challenging to administer in vivo.
将来の方向性
2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide has shown great promise as a potential therapeutic agent for cancer treatment. Further studies are needed to determine its safety and efficacy in humans. Some of the potential future directions for 2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide include the development of more potent analogs, the identification of biomarkers for patient selection, and the exploration of combination therapies. Additionally, 2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide has also shown potential for the treatment of other diseases, such as Alzheimer's disease and inflammatory disorders, which could be explored in future studies.
In conclusion, 2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications in cancer treatment. It possesses potent anticancer properties and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions. Further studies are needed to determine its safety and efficacy in humans, but 2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide holds great promise as a potential therapeutic agent for cancer treatment and other diseases.
合成法
2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide can be synthesized through a multistep synthetic route. The synthesis of 2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide involves the reaction of 2,4-difluorophenol and 3,5-dimethylphenylacetic acid with the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified by column chromatography to obtain the pure compound.
科学的研究の応用
2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to possess potent anticancer properties and has been tested in various cancer cell lines, including breast, lung, colon, and prostate cancer. 2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth both in vitro and in vivo.
特性
IUPAC Name |
2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2/c1-10-5-11(2)7-13(6-10)19-16(20)9-21-15-4-3-12(17)8-14(15)18/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEALUBYGGVHGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=C(C=C(C=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(2-furylmethyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/structure/B4877439.png)




![4-({2-[1-(4-chlorophenyl)butylidene]hydrazino}carbonyl)benzamide](/img/structure/B4877468.png)
![2-{4-[4-(methylthio)benzyl]-1-piperazinyl}ethanol](/img/structure/B4877473.png)
![2-(3,4-dimethylphenyl)-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-8-methylquinoline](/img/structure/B4877486.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-(2-nitrophenyl)acetamide](/img/structure/B4877487.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-({[2-(9H-xanthen-9-ylcarbonyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4877491.png)

![N-cycloheptyl-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4877504.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B4877511.png)
![ethyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4877512.png)